2-(4-Chlorophenyl)-6-methoxynaphthalene
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Overview
Description
2-(4-Chlorophenyl)-6-methoxynaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 4-chlorophenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-6-methoxynaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, 4-chlorobenzene, and methanol.
Friedel-Crafts Alkylation: The naphthalene undergoes Friedel-Crafts alkylation with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(4-chlorophenyl)naphthalene.
Methoxylation: The resulting compound is then subjected to methoxylation using methanol and a strong acid catalyst like sulfuric acid to introduce the methoxy group at the 6-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthalenes and other substituted derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-6-methoxynaphthalene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-methoxynaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
2-(4-Bromophenyl)-6-methoxynaphthalene: Similar in structure but with a bromine atom instead of chlorine.
2-(4-Chlorophenyl)-6-hydroxynaphthalene: Similar but with a hydroxyl group instead of a methoxy group.
2-(4-Chlorophenyl)-naphthalene: Lacks the methoxy group.
Uniqueness: 2-(4-Chlorophenyl)-6-methoxynaphthalene is unique due to the presence of both the 4-chlorophenyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance its reactivity and potential therapeutic effects compared to similar compounds.
Biological Activity
2-(4-Chlorophenyl)-6-methoxynaphthalene is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and as an anti-inflammatory agent. This article delves into the biological activity of this compound, summarizing findings from various studies, including in vitro assays, molecular docking analyses, and structure-activity relationship (SAR) evaluations.
Chemical Structure and Properties
The chemical structure of this compound features a naphthalene core substituted with a chlorophenyl group and a methoxy group. This structural configuration is instrumental in its biological activity, influencing its interaction with biological targets such as enzymes and receptors.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For example, it has been evaluated for its cytotoxic effects against various cancer cell lines using the MTT assay. The following table summarizes the cytotoxicity results against different cancer cell lines:
In these studies, the compound exhibited significant antiproliferative activity, inducing apoptosis in cancer cells. For instance, it was noted that treatment with this compound led to increased levels of caspase-3, a marker of apoptosis, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth. Molecular docking studies suggest that this compound may bind effectively to the VEGFR-2 receptor, a critical target in cancer therapy. Binding studies have shown low binding energies, indicating strong interactions that could be exploited for drug development .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in vitro. The following table summarizes findings related to its anti-inflammatory activity:
These results suggest that this compound may serve as a potential therapeutic agent for conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The SAR studies conducted on various derivatives of naphthalene compounds highlight the importance of specific substituents in enhancing biological activity. For instance, the presence of the chlorophenyl group significantly increases cytotoxicity compared to other substitutions. The methoxy group also contributes to improved solubility and bioavailability.
Case Studies
A notable case study involved the synthesis and evaluation of several naphthalene derivatives, including this compound. These derivatives were tested for their ability to inhibit tumor growth in xenograft models. The results indicated a marked reduction in tumor size compared to controls treated with vehicle alone, further validating the compound's potential as an anticancer agent .
Properties
Molecular Formula |
C17H13ClO |
---|---|
Molecular Weight |
268.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-methoxynaphthalene |
InChI |
InChI=1S/C17H13ClO/c1-19-17-9-6-14-10-13(2-3-15(14)11-17)12-4-7-16(18)8-5-12/h2-11H,1H3 |
InChI Key |
GAYKDWQALHEEGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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